8-Hydroperoxy-p-cymene

Description

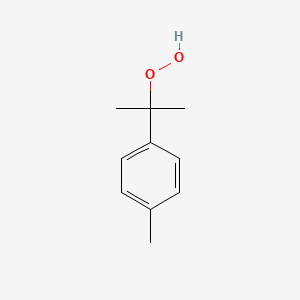

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroperoxypropan-2-yl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-4-6-9(7-5-8)10(2,3)12-11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCHNFGPIFYNTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435957 | |

| Record name | 8-hydroperoxy-p-cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-71-2 | |

| Record name | 8-hydroperoxy-p-cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Hydroperoxy-p-cymene from p-Cymene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-hydroperoxy-p-cymene, a pivotal intermediate in various industrial chemical processes. The document delineates the prevalent autoxidation method for its synthesis from p-cymene, detailing the underlying free-radical mechanism, optimal reaction conditions, and the influence of catalysts. A step-by-step experimental protocol is presented, supplemented by analytical techniques for product characterization. Furthermore, this guide emphasizes the critical safety protocols required for handling organic hydroperoxides and discusses the purification strategies for isolating this compound. This document is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and process development.

Introduction: The Significance of p-Cymene and its Hydroperoxide Derivative

p-Cymene (4-isopropyltoluene) is a naturally occurring aromatic organic compound found in the essential oils of various plants, including cumin and thyme. It serves as a valuable starting material in the chemical industry for the synthesis of a range of important compounds.[1] One of its most significant derivatives is this compound (also known as p-cymene hydroperoxide or TCHP), which is a key intermediate in the production of p-cresol, a widely used antioxidant, disinfectant, and precursor in the manufacturing of plastics and other materials.[1][2] The synthesis of this compound is also analogous to the well-established cumene process, which is the dominant industrial route for the production of phenol and acetone.[3][4]

The selective oxidation of the isopropyl group of p-cymene to form the tertiary hydroperoxide is a process of considerable industrial interest. This guide will focus on the most common and economically viable method for this transformation: the autoxidation of p-cymene with molecular oxygen.

The Autoxidation of p-Cymene: A Mechanistic Perspective

The synthesis of this compound from p-cymene proceeds via a free-radical autoxidation mechanism. This chain reaction is typically initiated by the decomposition of a radical initiator or by photochemical means and involves three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the formation of free radicals. This can be achieved through the thermal or photochemical decomposition of a radical initiator, such as a small amount of pre-existing hydroperoxide or an added initiator like azobisisobutyronitrile (AIBN). The initiator (In-In) decomposes to form two radicals (In•). These radicals then abstract a hydrogen atom from the tertiary carbon of the isopropyl group of p-cymene, which is the most susceptible to radical attack due to the stability of the resulting tertiary benzylic radical.

Initiation Steps:

-

In-In → 2 In•

-

In• + C₁₀H₁₄ → In-H + C₁₀H₁₃•

Propagation

The p-cymyl radical (C₁₀H₁₃•) formed during initiation reacts with molecular oxygen (O₂) to form a p-cymylperoxy radical (C₁₀H₁₃OO•). This peroxy radical then abstracts a hydrogen atom from another p-cymene molecule, regenerating the p-cymyl radical and forming the desired product, this compound. This creates a self-propagating chain reaction.

Propagation Steps:

-

C₁₀H₁₃• + O₂ → C₁₀H₁₃OO•

-

C₁₀H₁₃OO• + C₁₀H₁₄ → C₁₀H₁₃OOH + C₁₀H₁₃•

Termination

The chain reaction is terminated when two radicals combine to form a non-radical species. This can occur through various combinations of the radicals present in the reaction mixture.

Termination Steps:

-

2 C₁₀H₁₃• → Non-radical products

-

2 C₁₀H₁₃OO• → Non-radical products + O₂

-

C₁₀H₁₃• + C₁₀H₁₃OO• → Non-radical products

Caption: Free-radical mechanism for the autoxidation of p-cymene.

Experimental Protocol for the Synthesis of this compound

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound. Crucially, all operations involving organic peroxides must be conducted with strict adherence to safety protocols.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| p-Cymene (≥99%) | Reagent | Sigma-Aldrich |

| Sodium Carbonate (Na₂CO₃) | Anhydrous | Fisher Scientific |

| Sodium Stearate | Laboratory | Alfa Aesar |

| This compound | (as initiator) | (Synthesized) |

| Oxygen (O₂) | High Purity | Airgas |

| Petroleum Ether | ACS Grade | VWR |

| Sodium Hydroxide (NaOH) | Pellets | EMD Millipore |

| Hydrochloric Acid (HCl) | 4M Solution | J.T. Baker |

| n-Hexane | HPLC Grade | Honeywell |

| Benzene | ACS Grade | (Use with caution) |

Experimental Setup

The reaction is typically carried out in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube for oxygen, a reflux condenser, and a thermometer. The flask should be placed in a heating mantle with a temperature controller.

Step-by-Step Procedure

-

Preparation of the Emulsion: In a 500 mL three-necked flask, prepare an emulsion by combining 100 mL of p-cymene, 200 mL of a 5% aqueous sodium carbonate solution, and 2 g of sodium stearate as an emulsifying agent.[5]

-

Initiation: Add a small amount (e.g., 1-2 mL) of previously synthesized this compound to the emulsion to initiate the reaction.[5]

-

Reaction Conditions: Heat the mixture to the desired reaction temperature, typically between 60°C and 85°C, while stirring vigorously to maintain the emulsion.[5]

-

Oxygen Supply: Bubble a steady stream of oxygen through the reaction mixture via the gas inlet tube. The flow rate should be controlled to ensure an adequate supply of oxygen without excessive evaporation of the reactants.

-

Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking small aliquots of the organic layer and analyzing the hydroperoxide concentration using iodometric titration.

-

Reaction Termination: Once the desired concentration of hydroperoxide is reached (typically 15-40% by weight), stop the heating and the oxygen flow.[5][6] Higher concentrations can lead to increased by-product formation and safety hazards.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature and separate the organic layer.

-

The crude this compound can be purified by converting it to its sodium salt. Slowly add the organic layer to a 25% aqueous sodium hydroxide solution while keeping the temperature below 30°C.[7]

-

The precipitated sodium salt of the hydroperoxide is filtered and washed with a non-polar solvent like benzene or petroleum ether.[7]

-

The purified sodium salt is then suspended in water, and the pH is adjusted to 7.5 with 4M hydrochloric acid or by bubbling carbon dioxide through the suspension to liberate the free hydroperoxide.[5][7]

-

Extract the this compound into a suitable organic solvent such as n-hexane or petroleum ether.[7]

-

The solvent is then carefully removed under reduced pressure at a low temperature (40-50°C) to yield the purified product.[7]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Perodox K - Cumene Hydroperoxide: The Versatile Chemical Powering Modern Industry [perodox.com]

- 4. Cumene hydroperoxide - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. scribd.com [scribd.com]

- 7. Purification of Cumene hydroperoxide - Chempedia - LookChem [lookchem.com]

chemical and physical properties of 8-Hydroperoxy-p-cymene

An In-Depth Technical Guide to 8-Hydroperoxy-p-cymene: Properties, Synthesis, and Handling

Introduction

This compound (also known as p-Cymenehydroperoxide) is a tertiary organic hydroperoxide of significant interest in industrial and research settings. As a derivative of p-cymene, a naturally occurring monoterpene found in over 100 plant species, it serves as a critical intermediate in chemical synthesis.[1] The parent compound, p-cymene, is explored for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, making its derivatives relevant to drug discovery and development professionals.[2][3][4]

This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis methodologies, reactivity, and safety protocols. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound.

Molecular Structure and Identifiers

The structure of this compound consists of a p-cymene backbone with a hydroperoxy group attached to the tertiary carbon of the isopropyl substituent. This tertiary arrangement dictates much of its characteristic reactivity and stability.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1-Methyl-4-(2-hydroperoxypropan-2-yl)benzene | [5] |

| Synonyms | p-Cymenehydroperoxide, 1-Methyl-1-(4-methylphenyl)ethyl hydroperoxide, 8-Hydroperoxy-p-mentha-1,3,5-triene | [5][6] |

| CAS Number | 3077-71-2 | [5] |

| Molecular Formula | C₁₀H₁₄O₂ | [5] |

| Molecular Weight | 166.22 g/mol | Calculated |

| Canonical SMILES | CC1=CC=C(C=C1)C(C)(C)OO | [5] |

| InChI Key | GMWFODGCPWMAFV-UHFFFAOYSA-N |[5] |

Chemical Properties and Reactivity

Synthesis via Oxidation of p-Cymene

The primary route for synthesizing this compound is the liquid-phase oxidation of p-cymene using molecular oxygen or air.[7][8] This free-radical chain reaction preferentially attacks the tertiary carbon of the isopropyl group due to the higher stability of the resulting tertiary radical intermediate.

Causality of Experimental Choices:

-

Temperature: The reaction is typically conducted at elevated temperatures (80-120°C) to ensure a sufficient rate of radical initiation and propagation.[7][9] However, excessively high temperatures can lead to the thermal decomposition of the hydroperoxide product, reducing yield and forming byproducts like p-methylacetophenone.[9]

-

Initiation: The reaction can be initiated photochemically or by adding a small amount of a radical initiator, such as a pre-existing batch of the hydroperoxide product.[8]

-

Byproduct Formation: A significant competing reaction is the oxidation of the methyl group, which forms the isomeric primary hydroperoxide, 7-hydroperoxy-p-cymene.[7][9] The relative oxidative attack on the isopropyl group versus the methyl group is approximately 4:1.[8]

-

pH Control: The oxidation process can generate acidic byproducts. To prevent acid-catalyzed decomposition of the desired hydroperoxide, an aqueous base like sodium carbonate is often added to maintain a neutral or slightly alkaline pH.[7][10]

Stability and Decomposition

This compound is a thermally sensitive compound that is particularly unstable in the presence of acids.[10] This reactivity is fundamental to its primary industrial application.

-

Acid-Catalyzed Cleavage: In the presence of a strong acid catalyst, it undergoes a Hock rearrangement, cleaving to form p-cresol and acetone.[7][9] This reaction is analogous to the well-known cumene process for producing phenol and acetone.

-

Thermal Decomposition: As an organic peroxide, it can decompose exothermically upon heating, posing a significant safety hazard.[11] This decomposition can be accelerated by contaminants, especially metal ions.

-

Incompatible Materials: It is a strong oxidizing agent and must be kept away from combustible materials, reducing agents, strong acids, and bases.[12][13]

Physical Properties

Direct, experimentally verified physical property data for pure this compound is sparse in publicly available literature. The data presented below is a combination of information for related hydroperoxides and estimated values.

Table 2: Physical Properties

| Property | Value / Description | Reference(s) |

|---|---|---|

| Appearance | Colorless to pale yellow viscous liquid. | [13] |

| Boiling Point | Decomposes upon heating at atmospheric pressure. | [11] |

| Density | Greater than water. | [11] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols, ethers, and hydrocarbons. | [11][13] |

| Vapor Pressure | Low, due to high boiling point and hydrogen bonding. | Inferred |

Spectroscopic Characterization

-

¹H NMR:

-

Aromatic Protons: Two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted (para) benzene ring.

-

Hydroperoxy Proton (-OOH): A broad singlet that can appear over a wide chemical shift range (typically δ 8-10 ppm), highly dependent on concentration and solvent.

-

Isopropyl Methyl Protons: A singlet integrating to 6H, representing the two equivalent methyl groups of the C(CH₃)₂OOH moiety.

-

Aromatic Methyl Protons: A singlet integrating to 3H around δ 2.3-2.4 ppm.

-

-

¹³C NMR:

-

Expected signals for the quaternary aromatic carbons, the protonated aromatic carbons, the quaternary carbon bearing the hydroperoxy group (around δ 80-90 ppm), and the three distinct methyl carbons.[14]

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the hydroperoxy group around 3200-3600 cm⁻¹.

-

C-H stretches from the aromatic and aliphatic groups just above and below 3000 cm⁻¹, respectively.

-

Characteristic C=C stretching peaks for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-O stretch associated with the hydroperoxide.

-

Key Applications in Research and Industry

The primary application of this compound is as a chemical intermediate.

-

Synthesis of p-Cresol: Its most significant use is as the direct precursor to p-cresol, a valuable chemical used in the production of antioxidants (like BHT), disinfectants, and polymers.[9]

-

Radical Initiator: Like other organic peroxides, it can be used as a radical initiator for polymerization reactions.[13]

-

Oxidative Stress Research: In a laboratory setting, hydroperoxides can serve as tools to induce and study oxidative stress in biological systems, offering insights relevant to drug development for diseases involving oxidative damage. The parent molecule, p-cymene, has shown neuroprotective effects by reducing oxidative stress, making its derivatives interesting for related mechanistic studies.[1][15]

Safety, Handling, and Storage

This compound is a hazardous substance requiring strict safety protocols.

-

Primary Hazards:

-

Oxidizing Agent: Heating may cause a fire.[12] It can react vigorously with combustible materials.

-

Health Hazards: Causes serious eye irritation and may cause severe skin burns and damage.[12][16] It is harmful if swallowed or inhaled.[12][17]

-

Instability: Risk of explosive decomposition if heated, especially when confined or contaminated.

-

Table 3: Recommended Safety and Handling Procedures

| Procedure | Description | Reference(s) |

|---|---|---|

| Engineering Controls | Work must be conducted in a well-ventilated chemical fume hood. All equipment must be grounded to prevent static discharge. | [16][18] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, flame-retardant lab coat, and chemically resistant gloves (e.g., butyl rubber). | [12][18] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, open flames, and all sources of ignition. Keep away from incompatible materials. | [12][16][18] |

| Storage | Store in original containers in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials. Temperature-controlled storage (2-8°C) is often recommended. Keep containers tightly closed. | [12][18] |

| Spill Response | Eliminate all ignition sources. Absorb spill with inert, non-combustible material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Collect and place in a suitable container for disposal. |[18] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Air Oxidation

This protocol is adapted from established industrial processes for the oxidation of alkyl-substituted aromatic compounds.[7][8]

Objective: To synthesize a mixture of cymene hydroperoxides, rich in the tertiary 8-hydroperoxy isomer, from p-cymene.

Materials:

-

p-Cymene (≥98%)

-

Sodium carbonate (Na₂CO₃)

-

Cymene hydroperoxide mixture (as initiator, if available)

-

Distilled water

-

Pressurized air or oxygen source with flow meter

-

Reaction vessel with reflux condenser, gas inlet tube, mechanical stirrer, and heating mantle

Procedure:

-

Setup: Assemble the reaction vessel in a chemical fume hood. Ensure all glass joints are properly sealed.

-

Charging the Reactor: To the reaction vessel, add 200 mL of p-cymene.

-

Initiation: Add a small amount (e.g., 1-2% by weight) of a previous batch of cymene hydroperoxide to initiate the radical chain reaction. If no initiator is available, the reaction will have a longer induction period.

-

Addition of Base: Prepare a 5% (w/v) aqueous solution of sodium carbonate. Add 20 mL to the reaction vessel to neutralize any acidic byproducts formed during oxidation.

-

Reaction Conditions: Begin vigorous stirring to create an emulsion. Heat the mixture to 90-100°C.

-

Oxidation: Once the target temperature is reached, begin bubbling air or oxygen through the reaction mixture at a controlled rate.

-

Monitoring: Periodically (e.g., every hour), take a small aliquot of the organic phase and analyze for hydroperoxide content using iodometric titration to monitor the reaction progress.

-

Completion: Continue the reaction until the hydroperoxide concentration reaches a target level (e.g., 15-25%). Higher conversions often lead to increased byproduct formation and lower selectivity.[9]

-

Workup: Cool the reaction mixture to room temperature. Stop the airflow and stirring. Transfer the mixture to a separatory funnel and allow the layers to separate. Discard the lower aqueous layer. The resulting organic layer is a solution of p-cymene containing a mixture of this compound, unreacted p-cymene, and other byproducts. This mixture can be used directly for cleavage or subjected to purification.

Protocol 2: Purification Workflow - Separation of Tertiary and Primary Hydroperoxides

This workflow is based on a patented separation method that exploits the different acidities of primary and tertiary hydroperoxides.[7]

Objective: To separate the desired this compound (tertiary) from the 7-hydroperoxy-p-cymene (primary) byproduct.

Caption: Workflow for the separation of tertiary from primary cymene hydroperoxides.

References

-

ChemWhat. (n.d.). This compound CAS#: 3077-71-2. Retrieved February 27, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound. Retrieved February 27, 2026, from [Link]

-

ChemWhat. (n.d.). 8-Hidroperoksi-p-simena CAS#: 3077-71-2. Retrieved February 27, 2026, from [Link]

-

Maruyama, K., Goto, R., & Kominami, T. (n.d.). Rapid Synthetic Method of Pure Cumyl Hydroperoxide and this compound. Amanote Research. Retrieved February 27, 2026, from [Link]

-

NMPPDB. (n.d.). p-Cymen-8-ol. Retrieved February 27, 2026, from [Link]

- Lorand, J. P. (1957). U.S. Patent No. 2,779,797. Washington, DC: U.S. Patent and Trademark Office.

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved February 27, 2026, from [Link]

-

Makgwane, P. R., & Ray, S. S. (2016). Liquid-phase oxidation of p-cymene: Nature of intermediate hydroperoxides and relative activity of the alkyl groups. Journal of Molecular Catalysis A: Chemical, 418-419, 19-29. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [RuCl2(η6‐p-cymene)] complexes bearing phosphinous acid ligands. Retrieved February 27, 2026, from [Link]

-

United States Patent Office. (n.d.). Patent No. 3,644,538. Retrieved February 27, 2026, from [Link]

-

SpectraBase. (n.d.). p-Cymene. Retrieved February 27, 2026, from [Link]

-

Hawkins, E. G. E., & Young, D. P. (1959). LIQUID-PHASE OXIDATION OF p-CYMENE. Canadian Journal of Chemistry, 37(8), 1339-1348. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: p-Cymene. Retrieved February 27, 2026, from [Link]

-

de Oliveira, J. R. G. S., et al. (2021). Health beneficial and pharmacological properties of p-cymene. Food and Chemical Toxicology, 153, 112259. Retrieved from [Link]

- Lorand, J. P. (1950). U.S. Patent No. 2,527,640. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. (n.d.). Exploration of Chemical Oxidation of p-Cymene. Retrieved February 27, 2026, from [Link]

-

Chávez-Avilés, M., et al. (2017). p-Cymene Promotes Its Catabolism through the p-Cymene and the p-Cumate Pathways, Activates a Stress Response and Reduces the Biofilm Formation in Burkholderia xenovorans LB400. PLoS ONE, 12(1), e0170014. Retrieved from [Link]

-

ResearchGate. (2024, January 3). Monoterpenes as Medicinal Agents: Exploring the Pharmaceutical Potential of p-Cymene, p-Cymenene, and γ-Terpinene. Retrieved from [Link]

-

PubMed. (2021, May 11). Health beneficial and pharmacological properties of p-cymene. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Cymene. Retrieved February 27, 2026, from [Link]

-

Marchese, A., et al. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. Materials, 10(8), 947. Retrieved from [Link]

- ResearchGate. (n.d.). The p-cymene ring proton region of the 1 H NMR spectrum of [(h 6-p-MeC.... Retrieved from https://www.researchgate.net/figure/The-p-cymene-ring-proton-region-of-the-1-H-NMR-spectrum-of-h-6-p-MeC-6-H-4-Pr-i-2_fig3_319642283

-

ECHA. (n.d.). p-cymene - Substance Information. Retrieved February 27, 2026, from [Link]

-

Szabo-Scandic. (n.d.). p-Cymene. Retrieved February 27, 2026, from [Link]

-

ChemComplete. (2019, July 30). Solving Structures with MS, IR and NMR Lecture Course: Lesson 8. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of p-cymene and cumene. Retrieved from [Link]

-

MDPI. (2024, September 19). Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. Retrieved from [Link]

Sources

- 1. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. 8-Hidroperoksi-p-simena CAS#: 3077-71-2 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 7. US2779797A - Separation of primary and tertiary cymene hydroperoxides - Google Patents [patents.google.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. US2527640A - Stabilization of hydroperoxides - Google Patents [patents.google.com]

- 11. pscfiles.tamu.edu [pscfiles.tamu.edu]

- 12. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 13. 8-P-MENTHYL HYDROPEROXIDE CAS#: 80-47-7 [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. p-Cymene Promotes Its Catabolism through the p-Cymene and the p-Cumate Pathways, Activates a Stress Response and Reduces the Biofilm Formation in Burkholderia xenovorans LB400 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. fishersci.com [fishersci.com]

- 18. spectrumchemical.com [spectrumchemical.com]

natural sources and occurrence of p-cymene derivatives

Technical Guide: Natural Sources, Biosynthesis, and Isolation of p-Cymene Derivatives

Executive Summary This technical guide provides a comprehensive analysis of p-cymene (1-methyl-4-isopropylbenzene) and its oxygenated derivatives as high-value scaffolds for pharmaceutical development. Unlike synthetic routes that often yield isomeric mixtures, natural sourcing offers enantiomeric purity and specific chemotypic profiles essential for lead optimization. This document details the biosynthetic origins, quantitative occurrence in key botanical reservoirs, and validated isolation protocols designed for high-purity extraction.

Biosynthetic Origins: The Terpene Synthase Pathway

Understanding the biosynthetic origin of p-cymene is critical for selecting the correct plant chemotypes for extraction. p-Cymene is not merely a terminal product but often a stable intermediate or a rearrangement byproduct in the synthesis of phenolic monoterpenes (thymol and carvacrol).

Mechanistic Insight:

The pathway begins with the cyclization of Geranyl Diphosphate (GPP) to

-

In the presence of Dehydrogenases (SDRs): These intermediates are converted to thymol or carvacrol.[1][3][4]

-

In the absence of SDRs: The unstable intermediates spontaneously rearrange (aromatize) to form p-cymene.[3][4]

This causality explains why p-cymene content often inversely correlates with thymol/carvacrol content in specific Thymus chemotypes.

Figure 1: Biosynthetic Pathway of p-Cymene and Derivatives

Caption: Biosynthetic flow from GPP to p-cymene and its pharmacologically active derivatives in Lamiaceae species.[2]

Botanical Sources and Quantitative Occurrence[5]

For drug development, sourcing consistency is paramount. The occurrence of p-cymene derivatives is highly dependent on the "chemotype" of the species rather than just the species itself.

Key Botanical Reservoirs:

-

Lamiaceae Family (Thymus & Origanum): The primary industrial source. Thymus vulgaris exhibits distinct chemotypes (thymol-type, carvacrol-type, p-cymene-type).[1]

-

Apiaceae Family (Cuminum): Cumin seeds are a robust source of p-cymene precursors (cuminaldehyde) and p-cymene itself.[5]

-

Ranunculaceae Family (Nigella): Nigella sativa is the definitive source for Thymoquinone, a quinone derivative with potent anticancer properties.

Table 1: Quantitative Profile of p-Cymene and Derivatives in Key Natural Sources

| Botanical Source | Part Used | p-Cymene (%) | Thymol (%) | Carvacrol (%) | Thymoquinone (%) | Primary Utility |

| Thymus vulgaris (Chemotypes) | Aerial Parts | 1.6 – 14.8 | 6.0 – 54.9 | 0.7 – 50.6 | Trace | Antimicrobial Scaffolds |

| Origanum vulgare | Leaves/Flowers | 4.0 – 10.0 | < 5.0 | 60.0 – 80.0 | Trace | Carvacrol Isolation |

| Cuminum cyminum (Cumin) | Seeds | 3.5 – 12.0 | Trace | Trace | - | Flavor/Precursor |

| Nigella sativa (Black Cumin) | Seeds | 7.0 – 15.0 | Trace | Trace | 30.0 – 48.0* | Anticancer (TQ source) |

| Zataria multiflora | Aerial Parts | ~10.2 | ~38.7 | ~15.0 | - | Mixed Phenolics |

*Note: Thymoquinone content in Nigella sativa refers to the volatile fraction, not total seed weight.

Structural Relationships & Pharmacological Relevance[7][8]

The p-cymene scaffold serves as a rigid hydrophobic core. Functionalization of this core dramatically alters bioactivity.

-

Hydrocarbon Core (p-Cymene): High lipophilicity; acts as a membrane permeabilizer, enhancing the uptake of other drugs (synergistic effect).

-

Phenolic Derivatives (Thymol/Carvacrol): Hydroxyl group adds antioxidant and potent antimicrobial activity via membrane disruption.

-

Quinone Derivative (Thymoquinone): The diketone structure confers redox capability, enabling interference with cellular respiration and apoptosis induction in cancer cells.

Figure 2: Structural Evolution and Bioactivity

Caption: Structural derivation of p-cymene leading to distinct pharmacological classes.

Isolation and Purification Protocols

To ensure scientific integrity, the isolation process must be self-validating . This means the protocol includes checkpoints (CQAs - Critical Quality Attributes) to verify the success of each step.

Method A: Hydrodistillation (Clevenger Type)

Best for: Initial screening and obtaining total volatile oil.

Protocol:

-

Preparation: Grind 100g of dried plant material (Thymus vulgaris) to a coarse powder (mesh size 40). Rationale: Increases surface area without causing thermal degradation associated with fine milling.

-

Distillation: Place in a 2L round-bottom flask with 1L distilled water. Connect to a Clevenger-type apparatus.

-

Execution: Heat to boiling. Maintain reflux for 3 hours.

-

Validation Checkpoint: Monitor oil accumulation. Volume should plateau after 2.5 hours.

-

-

Collection: Collect the supernatant oil layer. Dry over anhydrous Sodium Sulfate (

) to remove water. -

Filtration: Filter through a 0.45

PTFE membrane. -

Yield Calculation:

.

Method B: Supercritical Fluid Extraction (SFE)

Best for: High-purity extraction for pharmaceutical grade material, minimizing thermal degradation.

Protocol:

-

Parameters:

-

Solvent:

(99.9% purity). -

Pressure: 100 bar (Selective for hydrocarbons like p-cymene).

-

Temperature: 40°C (Low temp preserves volatile integrity).

-

Flow rate: 2 mL/min.

-

-

Fractionation: Use a two-stage separator.

-

Separator 1 (90 bar): Precipitates heavier waxes.

-

Separator 2 (40 bar): Collects the volatile terpene fraction (p-cymene rich).

-

Figure 3: Validated Extraction Workflow

Caption: Decision logic for selecting extraction methodologies based on purity requirements.

References

-

Biosynthetic Pathway Elucidation: Krause, S. T., et al. (2021).[1] "The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase."[1][2][3] Proceedings of the National Academy of Sciences. [2]

-

Pharmacological Review: Bouchentouf, S., et al. (2021). "Health beneficial and pharmacological properties of p-cymene." Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Quantitative Analysis in Essential Oils: Hadian, J., et al. (2011). "Chemical composition of essential oil of Zataria multiflora Boiss. from different parts of Iran." Journal of Essential Oil Research.

-

Extraction Methodology (SFE vs HD): Khaw, K. Y., et al. (2017).[6] "Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review." Molecules.

-

Thymoquinone Sources: Toma, C. C., et al. (2015). "Nigella sativa L. seed essential oil - chemical analysis and antioxidant activity." Farmacia.

Sources

- 1. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. journal.waocp.org [journal.waocp.org]

- 6. researchgate.net [researchgate.net]

Mechanistic Architecture of p-Cymene Liquid-Phase Oxidation

Executive Summary

The liquid-phase oxidation of p-cymene (1-isopropyl-4-methylbenzene) is a pivotal transformation in industrial organic chemistry, serving as the gateway to p-cresol, acetone, and terephthalic acid. Unlike simple substrates, p-cymene presents a unique "selectivity battleground" between its isopropyl tertiary C-H bond and its methyl primary C-H bond.

This guide moves beyond textbook definitions to dissect the kinetic and thermodynamic drivers of this reaction. It provides a validated experimental framework for the selective synthesis of Tertiary Cymene Hydroperoxide (TCHP) , the critical intermediate for the Hock rearrangement, while addressing the safety parameters required for handling organic peroxides.

Mechanistic Fundamentals: The Selectivity Divergence

The oxidation of p-cymene is a free-radical chain reaction (autoxidation). The critical mechanistic challenge is controlling the site of attack.

Bond Dissociation Energy (BDE) & Kinetics

The selectivity is governed by the difference in Bond Dissociation Energies (BDE) between the two alkyl substituents:

-

Tertiary C-H (Isopropyl): ~360 kJ/mol (86 kcal/mol)

-

Primary C-H (Methyl): ~420 kJ/mol (100 kcal/mol)

Under kinetic control (mild temperatures <100°C), the peroxy radical preferentially abstracts the tertiary hydrogen, leading to TCHP. However, as conversion increases or temperatures rise, the less selective methyl oxidation occurs, generating Primary Cymene Hydroperoxide (PCHP), which rapidly degrades into p-isopropylbenzaldehyde and p-toluic acid.

The Radical Chain Pathway

The mechanism follows three phases:

-

Initiation: Homolytic cleavage of an initiator (or trace hydroperoxide) generates the first radical.

-

Propagation: The rate-determining step (RDS) is the abstraction of hydrogen from p-cymene by the peroxy radical (

). The addition of oxygen to the alkyl radical ( -

Termination: Recombination of radicals (Russell mechanism).

Figure 1: The autoxidation cycle of p-cymene. The red nodes represent transient radical species, while the green node is the target intermediate.

Catalytic Architectures: NHPI vs. Transition Metals[1]

To maximize TCHP yield and suppress side reactions, the choice of catalyst is binary: Radical Generators (for hydroperoxides) vs. Decomposition Catalysts (for acids).

The "Gold Standard": N-Hydroxyphthalimide (NHPI)

For researchers targeting the hydroperoxide (TCHP), transition metals (Co, Mn) are often detrimental because they catalyze the decomposition of TCHP. Instead, NHPI is the preferred organocatalyst.

-

Mechanism (PINGO Effect): NHPI generates the Phthalimide N-oxyl (PINO) radical.[1][2][3] The PINO radical is an electrophilic species that abstracts hydrogen from the p-cymene with high specificity for the electron-rich tertiary position.

-

Advantages: High selectivity (>90%) for TCHP; operates at mild temperatures (60-80°C).

Transition Metal Catalysis (Co/Mn)

If the goal is terephthalic acid, Co/Mn/Br systems are used. However, for hydroperoxide synthesis, trace amounts of base (Na2CO3) are often preferred over metals to neutralize acidic byproducts that would otherwise catalyze the premature Hock rearrangement.

Table 1: Catalyst Performance Comparison

| Catalyst System | Target Product | Selectivity (Tertiary) | Key Mechanism |

| Neat (Auto-initiation) | TCHP | Moderate (70-80%) | Thermal homolysis of trace ROOH |

| NHPI (1 mol%) | TCHP | High (90-95%) | PINO radical H-abstraction |

| Co(OAc)2 / Mn(OAc)2 | Terephthalic Acid | Low (for TCHP) | Haber-Weiss decomposition of ROOH |

| Ru/CeO2 (Nano) | TCHP/Ketones | High | Surface oxygen vacancy activation |

Experimental Protocol: Selective Synthesis of TCHP

Objective: Isolate high-purity Tertiary Cymene Hydroperoxide (TCHP). Safety Warning: All steps must be performed behind a blast shield. TCHP is a Class 5.2 Organic Peroxide.

Step 1: Substrate Purification (Critical)

Commercial p-cymene contains phenolic inhibitors (e.g., t-butylcatechol) that terminate radical chains.

-

Wash p-cymene (100 mL) with 5% NaOH solution (3 x 30 mL) to remove phenols.

-

Wash with deionized water until neutral pH.

-

Dry over anhydrous MgSO4 and filter.

-

Optional: Distill under reduced pressure if high purity is required.

Step 2: Oxidation Setup[2]

-

Reactor: 250 mL three-neck round-bottom flask equipped with a reflux condenser, gas sparger (fritted glass), and thermometer.

-

Charge: Add 50 mL purified p-cymene.

-

Initiator: Add NHPI (0.5 - 1.0 mol%) or AIBN (0.1 mol%) if NHPI is unavailable.

-

Base: Add anhydrous Na2CO3 (0.5 g) to buffer acidic byproducts.

Step 3: Reaction Conditions

-

Temperature: Heat to 80°C . Do not exceed 100°C to prevent thermal decomposition.

-

Aeration: Bubble pure O2 (or air) at a rate of 50-100 mL/min.

-

Monitoring: Monitor peroxide content via iodometric titration every 2 hours. Stop reaction when conversion reaches 20-30% .

-

Why stop early? High conversion leads to secondary oxidation of the methyl group and formation of inhibitors.

-

Step 4: Workup (Hock-Lang Isolation)

This method separates TCHP from unreacted p-cymene.

-

Cool reaction mixture to 5°C.

-

Add 20% NaOH solution dropwise with vigorous stirring. The sodium salt of TCHP will precipitate (white solid/slurry).

-

Filter the salt and wash with cold hexane (removes unreacted cymene).

-

Suspend the salt in water and acidify carefully with CO2 (dry ice) or dilute acetic acid to regenerate the hydroperoxide.

-

Extract with ether, dry, and evaporate to yield oily TCHP.

Figure 2: Validated workflow for TCHP isolation. Note the conversion limit to maintain selectivity.

Downstream: The Hock Rearrangement

The industrial utility of TCHP lies in its acid-catalyzed cleavage.[4] This is the "Cymene-Cresol" equivalent of the Cumene-Phenol process.[5]

-

Reagent: Dilute H2SO4 (0.1 - 1.0%).

-

Mechanism: Protonation of the hydroperoxide oxygen -> Migration of the aryl group -> Hydrolysis of the hemiacetal.

-

Products: p-Cresol and Acetone .[5]

-

Note: If PCHP (primary hydroperoxide) is present, it cleaves to p-isopropylphenol and formaldehyde, complicating purification. This underscores the need for high selectivity in the oxidation step.

Safety & Process Engineering

Thermal Runaway Risks

Oxidation is exothermic. The decomposition of TCHP is highly exothermic (~150 kJ/mol).

-

Self-Accelerating Decomposition Temperature (SADT): For concentrated TCHP, this can be as low as 110°C.

-

Control: Maintain reactor temperature < 90°C. Use a cooling coil or jacket linked to an emergency quench system.

Peroxide Quantification (Iodometric Titration)

Do not rely on TLC. Quantify active oxygen:

-

Dissolve sample in 10 mL glacial acetic acid/chloroform (3:2).

-

Add saturated KI solution.

-

Incubate in dark for 5 mins (yellow/brown color develops).

-

Titrate with 0.1N Sodium Thiosulfate until colorless.

References

-

Makgwane, P. R., & Ray, S. S. (2016). Liquid-phase oxidation of p-cymene: Nature of intermediate hydroperoxides and relative activity of the alkyl groups.[5][6] Journal of Molecular Catalysis A: Chemical.

-

Ishii, Y., et al. (1997). Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI) as a Radical Catalyst. Journal of Organic Chemistry.

-

Hock, H., & Lang, S. (1944).[4] Autoxidation of hydrocarbons.[7] IX. Peroxides of benzene derivatives.[7][8] Berichte der deutschen chemischen Gesellschaft.

-

BenchChem. (2025).[9] Cumene Hydroperoxide as an Oxidizing Agent: Application Notes and Protocols.[9]

-

Hermans, I., et al. (2007). Autoxidation of Ethylbenzene: The Mechanism of the Catalytic Effect of N-Hydroxyphthalimide. Angewandte Chemie International Edition.

Sources

- 1. Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US2527640A - Stabilization of hydroperoxides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Early Studies on the Hydroperoxidation of p-Cymene: A Technical Retrospective

Executive Summary & Historical Context

In the mid-20th century, the industrial success of the Cumene-to-Phenol process (Hock Process) triggered a surge of interest in applying similar autoxidation strategies to other alkylbenzenes. p-Cymene (1-methyl-4-isopropylbenzene) emerged as a primary candidate due to its availability from natural terpene sources (e.g., sulfite turpentine) and its potential to yield p-cresol , a valuable antioxidant and disinfectant precursor.

However, p-cymene presents a unique mechanistic challenge compared to cumene: it possesses two distinct sites susceptible to oxidative attack—the tertiary carbon of the isopropyl group and the primary carbon of the methyl group. Early studies (1940s–1950s) were pivotal in defining the kinetic selectivity between these sites and establishing protocols to stabilize the labile hydroperoxide intermediates against acid-catalyzed decomposition.

This guide synthesizes these foundational methodologies, focusing on the critical emulsion oxidation techniques developed to maximize selectivity for the desired tertiary hydroperoxide.

Mechanistic Foundations: The Selectivity Challenge

The autoxidation of p-cymene proceeds via a free-radical chain mechanism. Unlike cumene, which has only one favorable abstraction site (the benzylic tertiary carbon), p-cymene offers a competitive landscape.

Competitive Abstraction Pathways

The propagation phase involves the abstraction of a hydrogen atom by a peroxy radical (

-

Path A (Desired): Abstraction at the isopropyl tertiary carbon . This yields the tertiary radical , stabilized by hyperconjugation and resonance. Reaction with

forms 2-p-tolyl-2-propyl hydroperoxide (Tertiary Hydroperoxide) . -

Path B (Undesired): Abstraction at the methyl primary carbon . This yields a primary benzylic radical . Reaction with

forms p-isopropylbenzyl hydroperoxide (Primary Hydroperoxide) .

The Stability-Selectivity Trade-off

Early kinetic studies, particularly those by Serif, Hunt, and Bourns (1953) , quantified this competition. While the tertiary radical is thermodynamically more stable, the methyl group is statistically favored (3 hydrogens vs. 1) and sterically more accessible.

-

Key Insight: In emulsion systems at 85°C, the oxidative attack ratio was found to be approximately 4:1 favoring the isopropyl group.

-

Decomposition Risk: The hydroperoxides are highly sensitive to acid. Byproducts like formic acid (formed from side reactions) catalyze the heterolytic cleavage of the hydroperoxide into p-cresol or acetone during the oxidation phase, effectively poisoning the reaction.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation of the oxidation pathways and the critical termination steps.

Figure 1: Competitive radical pathways in p-cymene autoxidation. Path A leads to the desired tertiary hydroperoxide precursor for p-cresol.

Early Experimental Methodologies[1]

The most robust early protocol was the Alkaline Emulsion Oxidation method. This approach addressed the two main failure modes: thermal instability and acid-catalyzed decomposition.

Protocol: Emulsion Oxidation of p-Cymene

Based on the methodologies of Serif, Hunt, and Bourns (Can. J. Chem, 1953).

Reagents & Setup

-

Substrate: p-Cymene (High purity, washed with sulfuric acid to remove thiophenes/terpenes).

-

Aqueous Phase: 2.0 L Distilled Water containing 27.0 g Sodium Carbonate (

). -

Emulsifier: 3.0 g Stearic Acid (forms Sodium Stearate in situ).

-

Initiator: 0.4 g Purified p-Cymene Hydroperoxide.

-

Gas: Oxygen (

), flow rate ~7 L/hr. -

Apparatus: High-speed stirred reactor (critical for phase transfer) with reflux condenser.

Step-by-Step Workflow

-

Pre-Treatment: The p-cymene feedstock must be essentially free of inhibitors (phenols) and sulfur compounds. A preliminary wash with concentrated

followed by water and alkali is mandatory. -

Emulsification:

-

Oxidation:

-

Heat the mixture to 85°C .

-

Bubble oxygen through the emulsion while maintaining high-shear stirring.

-

Monitoring: Periodically withdraw samples for iodometric titration (KI/Thiosulfate) to determine active oxygen content.

-

-

Termination:

-

Stop the reaction when hydroperoxide concentration reaches 35-40% (approx. 35 hours).[1] Pushing beyond this conversion leads to a rapid increase in secondary decomposition products (dimethyl tolyl carbinol, acetophenone).

-

-

Isolation:

Causality in Experimental Design

| Parameter | Experimental Choice | Technical Justification |

| Temperature | 85°C | A compromise. Higher temperatures (>100°C) favor the decomposition of the hydroperoxide into alcohols/ketones. Lower temperatures (<60°C) result in commercially unviable reaction rates. |

| Alkaline Buffer | Sodium Carbonate | Critical: Neutralizes carboxylic acids (e.g., formic, p-isopropylbenzoic acid) formed during oxidation. Without this, the reaction becomes autocatalytic in decomposition, yielding phenols prematurely. |

| Emulsion | Sodium Stearate | Prevents the "hot spots" of oxidation seen in bulk liquid phase and ensures the alkaline buffer is in intimate contact with the organic phase to scavenge acid byproducts immediately. |

Quantitative Analysis: Yields and Selectivity

The following data summarizes the product distribution obtained from the emulsion oxidation of p-cymene at 85°C. The presence of primary oxidation products highlights the difficulty in achieving 100% selectivity compared to cumene.

Table 1: Product Distribution (Serif et al., 1953)

| Component | Mole % of Oxidized Product | Origin |

| Tertiary Hydroperoxide | ~65 - 70% | Path A (Desired) |

| Primary Hydroperoxide | ~15 - 20% | Path B (Undesired) |

| Dimethyl Tolyl Carbinol | 5 - 8% | Thermal decomposition of Tert-HP |

| p-Methylacetophenone | 2 - 5% | |

| p-Isopropylbenzyl Alcohol | < 2% | Decomposition of Prim-HP |

| Acids (Cumic, Benzoic) | Trace | Over-oxidation |

Note: The ratio of attack at the isopropyl group vs. methyl group was calculated to be approximately 4:1 .

Isolation & Characterization Workflow

Early researchers could not rely on NMR/GC-MS. Instead, they utilized chemical degradation and derivative synthesis to prove the structure of the hydroperoxides.

The Workflow Diagram

This diagram outlines the process from crude oxidation mixture to isolated pure hydroperoxide.

Figure 2: Purification workflow for the isolation of p-cymene hydroperoxide.

Validation Techniques

To confirm the identity of the Tertiary Hydroperoxide , the isolated oil was subjected to reduction with Sodium Sulfide (

-

Observation: The reduction yielded 2-p-tolyl-2-propanol almost exclusively.

References

-

Serif, G. S., Hunt, C. F., & Bourns, A. N. (1953). Liquid-Phase Oxidation of p-Cymene: Nature of Intermediate Hydroperoxides and Relative Activity of the Alkyl Groups. Canadian Journal of Chemistry, 31(12), 1229–1238. Link

-

Kobe, K. A., & Doumani, T. F. (1939). The Aromatic Nitration of p-Cymene. Industrial & Engineering Chemistry, 31(2), 257–261. (Cited for early purification and emulsion properties). Link

- Lorand, E. J., & Reese, J. E. (1950). Peroxides in the Acid-Catalyzed Decomposition of Hydroperoxides. Journal of the American Chemical Society. (Foundational work on the instability of alkylbenzene hydroperoxides).

-

Armstrong, G. P., Hall, R. H., & Quin, D. C. (1950). The Autoxidation of Isopropylbenzene. Journal of the Chemical Society, 666-670. (The benchmark cumene protocol adapted for cymene). Link

Sources

Comprehensive Spectroscopic Characterization of 8-Hydroperoxy-p-cymene

A Technical Guide for Synthesis, Purification, and Stability Analysis

Executive Summary

8-Hydroperoxy-p-cymene (1-methyl-4-(1-hydroperoxy-1-methylethyl)benzene) is a critical intermediate in the industrial production of p-cresol and a potent oxidation product in essential oils. Its characterization is frequently complicated by its thermal instability and potential for acid-catalyzed rearrangement (Hock cleavage).

This guide provides a field-proven protocol for the isolation and spectroscopic validation of this compound. Unlike standard textbook descriptions, this document emphasizes the causality behind analytical artifacts and provides self-validating spectral markers to distinguish the hydroperoxide from its degradation products (p-cresol, p-methylacetophenone).

Part 1: Synthesis and Purification Strategy

The primary challenge in characterizing this compound is isolating it from the unreacted p-cymene starting material and preventing thermal decomposition during purification. Standard silica gel chromatography can be risky due to the acidic nature of silica, which may catalyze the Hock rearrangement.

The "Sodium Salt" Isolation Method We utilize the weak acidity of the hydroperoxide proton (pKa ~12.8) to selectively extract the product as a sodium salt, leaving non-polar impurities (p-cymene) in the organic phase.

Protocol Workflow

-

Autoxidation: p-Cymene is oxidized (O

, 80-90°C) with a radical initiator (AIBN) to ~30-40% conversion. Note: Do not push conversion higher to avoid secondary oxidations. -

Salt Formation: The crude mixture is treated with 20% aqueous NaOH at 0°C . The hydroperoxide precipitates or forms an aqueous layer as the sodium salt.

-

Washing: The aqueous salt layer is washed with hexane to remove unreacted p-cymene.

-

Regeneration: The salt is carefully neutralized with CO

or dilute acetic acid at <5°C to regenerate the hydroperoxide without triggering thermal runaway.

Figure 1: Selective isolation workflow utilizing the acidity of the hydroperoxide group to avoid thermal stress during purification.

Part 2: Spectroscopic Characterization[1]

Accurate identification relies on distinguishing the 8-isomer (tertiary hydroperoxide) from the 1-isomer (primary/secondary) and degradation products.

1. Nuclear Magnetic Resonance (

H &

C NMR)

Solvent Choice: CDCl

Diagnostic Logic:

-

Methyl Shift: In p-cymene, the isopropyl methyls appear as a doublet (~1.25 ppm). In this compound, the oxygen atom at C8 removes the coupling proton and deshields the methyls. Look for a sharp singlet at ~1.58 ppm. This is the primary self-validating marker.

-

Hydroperoxide Proton: A broad singlet between 7.5–9.0 ppm (concentration dependent).

Table 1:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| -OOH | 7.80 - 8.20 | Broad Singlet | 1H | Exchangeable with D |

| Ar-H | 7.38 | Doublet ( | 2H | Aromatic protons adjacent to isopropyl group. |

| Ar-H | 7.18 | Doublet ( | 2H | Aromatic protons adjacent to methyl group. |

| Ar-CH | 2.34 | Singlet | 3H | Methyl attached to the ring (minimal shift from p-cymene). |

| C(CH | 1.58 | Singlet | 6H | Critical Marker: Downfield shift from 1.25 ppm; loss of coupling. |

Table 2:

| Carbon Type | Shift ( | Assignment |

| Quaternary C-O | 83.9 | Carbon bonded to the hydroperoxide (C8). |

| Aromatic C-H | 129.1, 125.6 | Ring carbons. |

| Aromatic C-q | 142.0, 137.5 | Quaternary ring carbons (ipso). |

| Methyl (Isopropyl) | 26.3 | Gem-dimethyl groups. |

| Methyl (Ring) | 21.0 | Toluene-like methyl. |

2. Vibrational Spectroscopy (IR & Raman)[1][2]

Infrared spectroscopy alone can be ambiguous due to water interference. Raman spectroscopy is highly recommended as a complementary technique because the O-O stretch is often Raman-active and distinct.

Table 3: Vibrational Markers

| Mode | IR Wavenumber (cm | Raman Shift (cm | Notes |

| O-H Stretch | 3300 - 3450 (Broad) | Weak | Distinguishes from non-oxidized cymene. |

| O-O Stretch | 840 - 880 (Weak) | 880 (Strong) | The "Fingerprint" of the peroxide bond. |

| C-O Stretch | 1150 | Medium | Tertiary alcohol/peroxide C-O bond. |

| Ar-H Stretch | 3000 - 3100 | Medium | Aromatic C-H. |

3. Mass Spectrometry (MS)[3][4]

Direct EI-MS often leads to extensive fragmentation. Soft ionization (ESI/APCI) is preferred.

-

Molecular Ion: [M+H]

= 167 m/z (often weak). -

Key Fragments:

-

m/z 150: [M - OH]

(Loss of hydroxyl radical). -

m/z 133: [M - OOH]

(Loss of hydroperoxyl radical, forming the cumyl cation).

-

Part 3: Stability and Safety (The Hock Rearrangement)

Understanding the degradation pathway is vital for safety. This compound undergoes the Hock Rearrangement in the presence of acid (even trace acid on glassware), converting it into p-cresol and acetone .

Thermal Hazard Data (DSC):

-

Onset Temperature: ~105 - 110°C.

-

Enthalpy of Decomposition: >1000 J/g (High Hazard).

-

Incompatibility: Contact with Fe(II), Cu(II), or strong acids lowers the decomposition onset to <80°C, creating a risk of thermal runaway.

Figure 2: The Hock Rearrangement mechanism. Acid catalysis leads to the migration of the phenyl group, resulting in cleavage of the carbon skeleton.

References

-

Synthesis & Isolation: Armstrong, G. P., Hall, R. H., & Quin, D. C. (1950). The autoxidation of isopropylbenzene. Journal of the Chemical Society, 666-670. Link

-

Hock Rearrangement Mechanism: Yaremenko, I. A., et al. (2016). Rearrangements of organic peroxides and related processes. Beilstein Journal of Organic Chemistry, 12, 1647–1748. Link

-

Thermal Stability (DSC): Duh, Y. S., et al. (1998). Thermal decomposition kinetics of cumene hydroperoxide. Thermochimica Acta, 316(2), 149-159. Link

-

NMR Data Verification: NIST Chemistry WebBook, SRD 69. p-Cymene Spectral Data. (Used for baseline comparison). Link

-

Raman Spectroscopy of Peroxides: Vacque, V., et al. (1997). Raman spectroscopic study of the O-O stretching vibration in organic peroxides. Spectrochimica Acta Part A, 53(11), 1847-1853. Link

Sources

Foundational Research on p-Cymene Autoxidation: A Technical Guide

Executive Summary

p-Cymene (1-methyl-4-isopropylbenzene) represents a critical scaffold in both industrial organic synthesis and natural product chemistry. Its autoxidation is a double-edged sword: it is the primary industrial route to p-cresol (via the Hock rearrangement of cymene hydroperoxide) and a key stability challenge in pharmaceutical formulations containing essential oils.

This guide provides a rigorous technical analysis of the p-cymene autoxidation landscape. It moves beyond basic textbook descriptions to address the kinetic bottlenecks, selectivity challenges (tertiary vs. primary C-H abstraction), and safety protocols required for high-fidelity research.

Part 1: Mechanistic Foundations[1]

The autoxidation of p-cymene follows a classic free-radical chain mechanism. The critical variable in this system is site selectivity . The molecule possesses two distinct oxidizable centers: the methyl group (primary C-H) and the isopropyl group (tertiary C-H).

Thermodynamic Selectivity

The bond dissociation energy (BDE) of the tertiary benzylic C-H bond (~85 kcal/mol) is significantly lower than that of the primary benzylic C-H bond (~88-90 kcal/mol). Consequently, under kinetic control, the formation of tertiary cymene hydroperoxide (TCHP) is favored over primary cymene hydroperoxide (PCHP) .

-

TCHP Pathway: Leads to p-cresol and acetone (Industrial target).

-

PCHP Pathway: Leads to p-isopropylbenzyl alcohol, p-isopropylbenzaldehyde, and p-isopropylbenzoic acid (Often considered impurities).[1]

The Radical Chain Mechanism

The following diagram illustrates the propagation cycle and the competing termination pathways.

Figure 1: Radical chain propagation cycle for p-cymene autoxidation. RDS = Rate Determining Step.

Part 2: Experimental Protocols

Research into p-cymene oxidation requires precise control over temperature and oxygen flow to maximize TCHP yield while minimizing thermal decomposition into p-methylacetophenone (p-MAP).

Protocol A: Thermal Autoxidation (Baseline)

This protocol establishes the intrinsic oxidation rate without metal catalysis, useful for stability testing or baseline kinetic studies.

Reagents:

-

p-Cymene (>99% purity, inhibitor-free).

-

Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)) or Benzoyl Peroxide.

-

Gas: Compressed Air or Pure O2 (dried).

Workflow:

-

Purification: Wash p-cymene with 5% NaOH to remove phenolic inhibitors, then wash with water, dry over MgSO4, and distill under reduced pressure.

-

Setup: Use a thermostated glass reactor equipped with a reflux condenser, mechanical stirrer, and gas sparger.

-

Initiation: Charge reactor with p-cymene. Add initiator (0.1 - 0.5 wt%). Heat to 80–90°C .

-

Oxidation: Sparge gas at a controlled rate (e.g., 20 mL/min per 100 mL liquid).

-

Sampling: Aliquot every 60 minutes for iodometric titration.

-

Termination: Stop reaction when conversion reaches 15-20% . Beyond this, TCHP decomposition accelerates, forming p-MAP and inhibiting further oxidation.

Protocol B: Catalytic Oxidation (High Efficiency)

For synthetic applications, transition metal catalysts (Co/Mn) are used to accelerate the rate-determining H-abstraction step.

Catalyst System:

-

Cobalt(II) naphthenate or Manganese(II) acetate .

-

Loading: 10-50 ppm metal concentration.

Modifications to Baseline:

-

Temperature: Can be lowered to 60-80°C due to catalytic activity.

-

Selectivity Note: Manganese tends to favor methyl-group oxidation (PCHP) more than Cobalt. For TCHP, Cobalt or Copper systems are preferred.

Experimental Workflow Visualization

Figure 2: Standardized workflow for controlled p-cymene oxidation.

Part 3: Analytical Validation & Data

Trustworthy data relies on cross-validating the peroxide content (titration) with the structural composition (GC-MS).

Quantitative Data Summary

The following table summarizes typical kinetic parameters and product distributions found in literature.

| Parameter | Value / Range | Notes |

| Activation Energy ( | 10–15 kcal/mol | For the propagation step ( |

| Selectivity (TCHP:PCHP) | ~4:1 to 10:1 | Highly dependent on temp. Lower temp favors TCHP. |

| Max Conversion | 15–20% | Industrial limit to prevent TCHP degradation. |

| Major Byproduct | p-Methylacetophenone | Formed via Hock cleavage or thermal degradation. |

Iodometric Titration (The Gold Standard)

Do not rely solely on GC for hydroperoxides, as they often decompose in the injector port.

-

Dissolve: 0.2g sample in 10 mL 2:1 Acetic Acid:Chloroform.

-

React: Add 1 mL saturated aqueous KI solution. Flush with N2.

-

Incubate: Store in dark for 5 mins (yellow/brown color develops).

-

Titrate: Titrate with 0.1 N Sodium Thiosulfate (

) until colorless. -

Calculation:

- : Volume of thiosulfate (mL)

- : Normality

- : Molecular weight of TCHP (166.22 g/mol )

- : Sample weight (g)

GC-MS Analysis

-

Column: Non-polar capillary column (e.g., DB-5 or HP-5).

-

Injector Temp: Keep low (<200°C ) to minimize TCHP decomposition.

-

Internal Standard: Dodecane or Naphthalene.

-

Key Peaks:

-

p-Cymene: Retention time reference.

-

p-Methylacetophenone (p-MAP): Indicator of degradation.

-

p-Cresol: Indicator of acid-catalyzed cleavage.

-

Part 4: Safety & Stability (E-E-A-T)

Peroxide Hazards

p-Cymene hydroperoxides are Class 5.2 Organic Peroxides .

-

Concentration Limit: Do not concentrate TCHP beyond 40% without explosion shielding.

-

Incompatibility: Violent reaction with strong acids (H2SO4 causes rapid Hock cleavage, releasing heat) and transition metals (rapid decomposition).

Skin Sensitization

Oxidized p-cymene is a potent skin sensitizer. While pure p-cymene is generally low-risk, the hydroperoxides formed upon air exposure are haptens.

-

Mechanism: Hydroperoxides react with skin proteins (nucleophiles) via radical or electrophilic mechanisms, forming immunogenic complexes.

-

Handling: Always use nitrile gloves. Discard aged samples of p-cymene that show yellowing or precipitate.

References

-

Mechanisms and Kinetics of p-Cymene Autoxidation Mayurnik, G. (1961). The Oxidation of Para Cymene. Polytechnic Institute of Brooklyn. (Snippet 1.1)

-

Industrial Catalytic Processes & Selectivity Makgwane, P. R., et al. (2010). Liquid-phase oxidation of p-cymene: Nature of intermediate hydroperoxides and relative activity of the alkyl groups. (Snippet 1.4)

-

Hydroxyl Radical Reaction Kinetics Bedjanian, Y., et al. (2025). Gas-Phase Reaction of Hydroxyl Radical with p-Cymene over an Extended Temperature Range. (Snippet 1.19)

-

Safety Data & Toxicology Carl Roth. (2020). Safety Data Sheet: p-Cymene. (Snippet 1.21)

-

Analytical Methods (GC-MS/MS) Hou, et al. (2025). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (Snippet 1.13)

Sources

Methodological & Application

Application Note: Isolation and Purification of 8-Hydroperoxy-p-cymene

Target Audience: Analytical Chemists, Flavor & Fragrance Researchers, and Process Chemists Document Type: Standard Operating Procedure & Technical Application Guide

Introduction & Mechanistic Significance

8-Hydroperoxy-p-cymene (CAS: 3077-71-2), also referred to as p-cymene-8-hydroperoxide, is a highly reactive tertiary hydroperoxide. In the flavor and beverage industry, it is a critical intermediate generated during the acid-catalyzed degradation of citral, leading to the formation of potent off-flavor compounds such as p-methylacetophenone and p-cresol[1]. In the petrochemical and biorefinery sectors, it serves as a transient intermediate in the aerobic oxidation of bio-based p-cymene to terephthalic acid[2].

Understanding and isolating this compound is notoriously difficult due to its thermal lability and susceptibility to acid-catalyzed Hock rearrangement. This application note details a self-validating, field-proven protocol for the controlled generation, safe isolation, and chromatographic purification of this compound, ensuring high fidelity for downstream analytical or synthetic applications.

Mechanistic pathways of this compound formation and degradation.

Experimental Rationale & Causality (E-E-A-T)

To isolate this compound, researchers must navigate two primary degradation pathways:

-

Thermal Homolysis: The weak O–O bond readily cleaves at elevated temperatures (or in the presence of transition metals like Fe²⁺) to form a tert-alkoxy radical, which subsequently undergoes β-scission to yield p-methylacetophenone[3].

-

Acid-Catalyzed Hock Cleavage: In the presence of trace acids, the hydroperoxide rapidly rearranges to p-cresol and acetone[4].

Strategic Choices in this Protocol:

-

Alkaline Autoxidation: We utilize the direct autoxidation of p-cymene rather than citral degradation to maximize yield. The addition of a mild alkali (e.g., Na₂CO₃) is mandatory to neutralize trace carboxylic acids formed during oxidation, thereby preventing premature Hock cleavage[4].

-

Low-Temperature Distillation: Unreacted p-cymene is removed via high-vacuum distillation strictly below 70°C to prevent explosive thermal runaway and radical decomposition[5].

-

Cold-Chromatography: Traditional Gas Chromatography-Mass Spectrometry (GC-MS) injection ports (typically 250°C) will destroy the hydroperoxide, yielding false data (showing only p-cymen-8-ol or p-methylacetophenone). Therefore, isolation relies on silica gel chromatography, and validation relies on LC-MS or ¹H-NMR.

Step-by-Step Methodologies

Phase 1: Controlled Autoxidation of p-Cymene

-

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a gas dispersion tube, add 200 mL of high-purity p-cymene (distilled over sodium prior to use to remove auto-oxidation inhibitors).

-

Alkaline Stabilization: Add 2.0 g of anhydrous sodium carbonate (Na₂CO₃). Causality: This heterogeneous basic environment prevents the reaction mixture from dropping in pH, arresting the acid-catalyzed degradation of the newly formed hydroperoxide[4].

-

Initiation & Sparging: Heat the vigorously stirred suspension to 85°C. Sparge dry oxygen (O₂) through the dispersion tube at a rate of 50 mL/min for 24–36 hours.

-

Monitoring: Monitor the formation of the hydroperoxide via TLC (see Phase 3) or iodometric titration until the peroxide value plateaus (typically around 15–20% conversion).

Phase 2: Concentration and Matrix Removal

Safety Warning: Never concentrate peroxide solutions to complete dryness. Always utilize a blast shield during vacuum distillation.

-

Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Na₂CO₃.

-

Vacuum Distillation: Transfer the filtrate to a short-path distillation apparatus. Apply a high vacuum (< 1.0 mmHg).

-

Temperature Control: Heat the distillation flask in a water bath strictly maintained at 60–65°C . Distill off the unreacted p-cymene (bp ~177°C at atmospheric, but distills < 60°C under high vacuum)[5].

-

Residue Collection: The resulting viscous, pale-yellow residue is the crude oxidate, heavily enriched in this compound (typically 70-80% purity).

Phase 3: Silica Gel Chromatographic Purification

To achieve >98% purity, the crude oxidate is subjected to flash column chromatography[6].

-

Column Preparation: Pack a glass column with silica gel (40–66 µm) using Hexane.

-

Loading: Dissolve 5.0 g of the crude oxidate in 5 mL of Hexane and carefully load it onto the column head.

-

Elution Strategy: Utilize a step-gradient of Hexane and Ethyl Acetate (EtOAc) as detailed in Table 1.

-

Fraction Collection: Collect 20 mL fractions. Spot fractions on a silica TLC plate.

-

Detection: Develop TLC plates in 80:20 Hexane:EtOAc. Visualize using UV light (254 nm) to confirm the aromatic ring, followed by spraying with a 5% Potassium Iodide (KI) in aqueous acetic acid solution. Causality: The KI spray is a self-validating step; hydroperoxides will immediately oxidize iodide to iodine, turning the spot deep brown/purple, differentiating it from non-peroxide alcohols (like p-cymen-8-ol).

Phase 4: Analytical Validation

Pool the KI-positive, UV-active fractions and concentrate under reduced pressure at 25°C. Store the purified this compound at -20°C under argon.

Data Presentation & Analytical Markers

Table 1: Chromatographic Gradient for Silica Gel Purification

| Step | Mobile Phase (Hexane : EtOAc) | Volume (Column Volumes) | Target Eluent / Impurity Removed |

| 1 | 100 : 0 | 2 CV | Unreacted p-cymene (Non-polar) |

| 2 | 95 : 5 | 3 CV | Trace hydrocarbons / minor oxidation byproducts |

| 3 | 90 : 10 | 4 CV | This compound (Target Compound) |

| 4 | 80 : 20 | 3 CV | p-Cymen-8-ol and highly polar degradation products |

Table 2: Key Analytical Validation Markers

| Analytical Method | Expected Signal / Marker | Diagnostic Significance |

| TLC (80:20 Hex:EtOAc) | R_f ≈ 0.45 | Differentiates from p-cymene (R_f ~0.9) and p-cymen-8-ol (R_f ~0.3). |

| ¹H-NMR (CDCl₃, 400 MHz) | δ ~7.8 ppm (broad s, 1H, -OOH) | Confirms the presence of the intact hydroperoxide proton. |

| ¹H-NMR (CDCl₃, 400 MHz) | δ 1.55 ppm (s, 6H, -C(CH₃)₂OOH) | Confirms the tertiary methyl groups adjacent to the peroxide. |

| ESI-LC-MS (Negative Mode) | m/z 165.09 [M-H]⁻ | Confirms exact mass without thermal degradation artifacts. |

References

1.[6] Heterologous expression of geraniol dehydrogenase for identifying the metabolic pathways involved in the biotransformation of citral by Acinetobacter sp. Tol 5. Taylor & Francis Online. Available at:[Link] 2.[1] Reactivity and stability of selected flavor compounds. PubMed Central (PMC). Available at:[Link] 3.[3] Formation Mechanism of p-Methylacetophenone from Citral via a tert-Alkoxy Radical Intermediate. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link] 4.[4] US2728797A - Production of cresol. Google Patents. Available at: 5.[2] Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio-p-cymene. ACS Publications. Available at:[Link] 6.[5] US2779797A - Separation of primary and tertiary cymene hydroperoxides. Google Patents. Available at:

Sources

- 1. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US2728797A - Production of cresol - Google Patents [patents.google.com]

- 5. US2779797A - Separation of primary and tertiary cymene hydroperoxides - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

Application Note & Protocol: Laboratory-Scale Preparation of 8-Hydroperoxy-p-cymene

Introduction & Mechanistic Rationale

8-Hydroperoxy-p-cymene (widely known as tertiary cymene hydroperoxide or TCHP) is a highly valued intermediate in the synthesis of p-cresol, thymol, and various fine chemicals[1]. The fundamental challenge in the aerobic oxidation of p-cymene is regioselectivity. The p-cymene molecule contains two susceptible sites for radical attack: the tertiary carbon of the isopropyl group and the primary carbon of the methyl group.

Foundational research establishes that the relative susceptibility of the methyl and isopropyl groups to oxidative attack is approximately 1:4[2]. Consequently, the crude oxidation product is a mixture containing ~80% TCHP and ~20% primary cymene hydroperoxide (PCHP)[2].

The Causality of Purification: If left unpurified, PCHP is highly problematic. During downstream acid-catalyzed cleavage (e.g., Hock rearrangement), PCHP decomposes to yield isopropyl phenol and formaldehyde. Formaldehyde poisons catalysts and induces unwanted condensation reactions[1]. Therefore, a robust protocol must not only optimize the oxidation but also incorporate a specific purification step to selectively remove the PCHP byproduct.

Mechanistic Workflow

The following diagram illustrates the reaction pathway, highlighting the critical purification node required to isolate pure TCHP.

Mechanistic pathway of p-cymene oxidation and selective alkaline purification of TCHP.

Experimental Design & Rationale

To ensure a self-validating and high-yield system, the experimental design relies on three core pillars:

-

Emulsion System : The oxidation is carried out in an aqueous emulsion using sodium stearate and sodium carbonate. The alkaline buffer (pH 8.5–9.5) is critical; it neutralizes acidic byproducts (e.g., cumic acid) that would otherwise trigger the premature acid-catalyzed decomposition of the hydroperoxide[2].

-

Conversion Limitation : The reaction is strictly halted at 15–20% conversion. Pushing the reaction further exponentially increases the thermal decomposition of TCHP into p-methylacetophenone and p-cymen-8-ol[1].

-

Selective Deprotonation : PCHP is sterically less hindered and slightly more acidic than TCHP. Washing the crude oxidate with a mild alkali (e.g., 10% NaOH or KOH) selectively forms the water-soluble salt of PCHP, allowing it to be partitioned into the aqueous waste while leaving TCHP intact[3].

Quantitative Optimization Parameters

The table below summarizes how varying reaction conditions dictate TCHP yield and selectivity, validating the choice of the emulsion method for laboratory-scale preparations.

| Reaction System | Temp (°C) | Time (h) | Conversion (%) | TCHP Selectivity (%) | Major Byproducts |

| Emulsion (Na₂CO₃ / Stearate) | 85 | 6 - 8 | 15 - 20 | 80 | PCHP (20%) |

| Thermal Autoxidation | 120 | 10 - 12 | 25 | < 60 | p-Methylacetophenone |

| Catalyzed (VPO) | 90 | 4 | 30 | 85 | p-Cymen-8-ol |

Data synthesized from foundational emulsion studies[2] and industrial baseline metrics[1].

Step-by-Step Methodology

Part 1: Emulsion Oxidation

-

Reagent Preparation : Wash 500 mL of high-purity p-cymene with 5% aqueous NaOH to remove any phenolic stabilizers or antioxidants. Follow this with distillation under reduced pressure to obtain pure starting material.

-

Reactor Charging : To a 1 L jacketed glass reactor equipped with a high-shear PTFE overhead stirrer and a chilled reflux condenser (5°C), add the purified p-cymene, 250 mL of 0.1 M Na₂CO₃, and 2.0 g of sodium stearate[2].

-

Initiation : Heat the biphasic mixture to 85°C with vigorous stirring (800 rpm) to establish a stable emulsion. Inject 5 mL of previously verified TCHP to act as a radical initiator, effectively eliminating the reaction's induction period.

-

Oxidation : Sparge >99.5% O₂ gas through a fritted glass bubbler directly into the emulsion at a constant rate of 10 L/h.

-

In-Process Monitoring : Sample the organic phase every 60 minutes. Perform an iodometric titration to determine the peroxide value.

-

Quenching : Halt the oxygen flow and stirring immediately when the hydroperoxide concentration reaches 15–20% by weight (typically 6–8 hours)[1]. Cool the reactor to 20°C to arrest radical propagation.

Part 2: Purification and Isolation

-

Phase Separation : Transfer the cooled reaction mixture to a separatory funnel. Allow the phases to separate completely and drain the lower aqueous emulsion layer.

-

Alkaline Extraction : To the retained organic phase (containing unreacted p-cymene, TCHP, and PCHP), add 100 mL of 10% (w/v) aqueous NaOH (or KOH)[3]. Agitate gently for 5 minutes. (Note: Vigorous shaking may cause stubborn emulsions).

-

Washing : Drain the lower aqueous layer (containing the PCHP sodium salt). Wash the organic layer with distilled water (3 × 100 mL) until the aqueous wash registers a neutral pH.

-

Concentration (Optional) : To isolate pure this compound, subject the organic phase to short-path vacuum distillation (e.g., 0.1 mmHg at 40°C) to strip the unreacted p-cymene. ⚠️ Safety Warning: Never exceed 50°C during concentration. Concentrated TCHP is thermally unstable and presents a severe explosion hazard.

Validation & Quality Control

To ensure this protocol acts as a self-validating system, the following QC steps must be strictly adhered to:

-

Total Active Oxygen (Titration) : Dissolve 0.5 g of the final product in 20 mL of glacial acetic acid/chloroform (3:2 v/v). Add 2 mL of saturated KI solution, incubate in the dark for 15 minutes, and titrate the liberated iodine with 0.1 N sodium thiosulfate. This confirms the total peroxide yield.